4-(Allyloxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C10H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 4-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of zinc dust and a catalytic amount of lithium chloride to facilitate the formation of the organozinc reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxymethyl)phenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Cross-Coupling Reactions: It is commonly used in Negishi and Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves the use of palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids as coupling partners.
Major Products
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-(Allyloxymethyl)phenylZinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organozinc reagent reacts with a palladium or nickel catalyst to form a metal complex.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The final product is formed by the coupling of the organic groups, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-Bromophenylzinc bromide: A related compound with similar reactivity but different substituents on the aromatic ring.
Uniqueness
4-(Allyloxymethyl)phenylZinc bromide is unique due to its allyloxymethyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
Properties
Molecular Formula |
C10H11BrOZn |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2,4-7H,1,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
HGHXMJMWVBDWEC-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.